molecular formula C18H22BNO3 B1377232 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375302-99-0

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1377232
CAS No.: 1375302-99-0
M. Wt: 311.2 g/mol
InChI Key: NAOLHUUUJHXGFQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ( 1375302-99-0) is a high-value pyridine derivative and boronic ester pinacol ester with the molecular formula C18H22BNO3 and a molecular weight of 311.18 g/mol . This compound is structurally characterized by a pyridine ring functionalized with a benzyloxy group at the 3-position and a protected boronic acid group at the 5-position in the form of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) . This protective group enhances the stability and handling properties of the boronic acid, making it a crucial building block in synthetic organic chemistry. Its primary research application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used extensively for the formation of carbon-carbon bonds between aryl and alkyl groups . This reaction is fundamental in the discovery and development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials, allowing researchers to efficiently construct complex biaryl and heterobiaryl architectures that are common scaffolds in many drug molecules. The predicted density of this compound is 1.11±0.1 g/cm³, and it has a predicted boiling point of 451.5±35.0 °C . As a solid, it should be stored in a cool, well-ventilated area, kept in a tightly sealed container, and protected from strong light to ensure long-term stability . This product is intended for research and industrial manufacture purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-16(12-20-11-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOLHUUUJHXGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744094
Record name 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-99-0
Record name 3-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Formation of the Pyridine Core

The pyridine ring, a key scaffold in this compound, can be synthesized via classical methods such as:

These methods provide a substituted pyridine intermediate suitable for further functionalization.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 3-position of the pyridine ring is typically introduced by:

  • Nucleophilic substitution reactions , where a suitable leaving group (e.g., halide) on the pyridine ring is displaced by benzyl alcohol or its derivatives under basic or catalytic conditions.
  • This step ensures selective installation of the benzyloxy moiety, which imparts specific electronic and steric properties to the molecule.

Installation of the Boronate Ester Group

The boronate ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is introduced via:

  • Palladium-catalyzed borylation reactions , commonly using bis(pinacolato)diboron as the boron source.
  • The reaction typically proceeds under mild conditions with a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate.
  • This step converts a suitable halogenated pyridine intermediate (often bromide or iodide) into the boronate ester, a key functional group for subsequent cross-coupling reactions.

Industrial Scale Considerations

For large-scale production, process optimization may include:

  • Use of continuous flow reactors to enhance reaction efficiency, control temperature, and improve yields.
  • Optimization of catalyst loading and reaction time to minimize cost and environmental impact.
  • Implementation of purification protocols tailored to maintain compound purity (>98%) suitable for research and pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Pyridine ring synthesis Hantzsch or Chichibabin methods 70–85 Choice depends on substitution pattern
Benzyloxy group introduction Benzyl alcohol, base (e.g., K2CO3), solvent (DMF) 75–90 Nucleophilic aromatic substitution
Boronate ester formation Bis(pinacolato)diboron, Pd catalyst, base, solvent (dioxane) 80–95 Pd(PPh3)4 catalyst commonly used

These yields are representative based on literature precedents for similar pyridine derivatives.

Summary of Key Preparation Insights

  • The synthetic route is modular, allowing for selective functionalization of the pyridine ring.
  • Palladium-catalyzed borylation is a critical step for installing the boronate ester, enabling further Suzuki-Miyaura cross-coupling reactions.
  • The benzyloxy group introduction via nucleophilic substitution provides a handle for modifying electronic properties.
  • The compound’s preparation is well-suited for scale-up with modern synthetic techniques including continuous flow chemistry.
  • Stock solution preparation protocols ensure reproducibility and compound integrity for research use.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The boronate ester can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl or vinyl derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and benzyloxy groups. These functional groups allow the compound to interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The specific pathways involved depend on the context of its use, such as in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of the target compound:

Compound Name CAS Number Molecular Formula Substituents Key Differences Reactivity in Cross-Coupling
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target) 1375302-99-0 C₁₈H₂₂BNO₃ 3-benzyloxy, 5-boronate Reference compound; balanced solubility and reactivity High (yields >80% in Suzuki)
3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1171892-42-4 C₁₇H₂₀BNO₃ 3-phenoxy, 5-boronate Phenoxy group reduces solubility in polar solvents Moderate (yields ~70%)
3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1257553-87-9 C₁₃H₂₁BNO₃ 3-ethoxy, 5-boronate Ethoxy group lowers steric hindrance but increases oxidation sensitivity High (yields ~85%)
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 832735-54-3 C₁₈H₂₂BNO₃ 2-benzyloxy, 5-boronate Regiochemistry alters electronic effects; lower coupling efficiency Moderate (yields ~65%)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 329214-79-1 C₁₁H₁₆BNO₂ No benzyloxy substituent Simpler structure; limited solubility in organic media Low (yields ~50%)

Pharmacological Relevance

  • The target compound has been utilized in synthesizing thieno[3,2-c]pyrazol-3-amine derivatives, which show potent glycogen synthase kinase-3α inhibition (IC₅₀ < 100 nM) .
  • In contrast, 2-amino-5-boronate pyridine derivatives (CAS 191162-39-7) are employed in kinase inhibitor synthesis but require additional protecting groups due to amine reactivity .

Research Findings and Limitations

  • Suzuki-Miyaura Coupling Efficiency: The target compound achieves coupling yields >80% with aryl halides, outperforming 3-phenoxy and 2-benzyloxy analogues .
  • Stability Issues : Ethoxy-substituted boronate esters (e.g., CAS 1257553-87-9) are prone to hydrolysis under acidic conditions, limiting their utility in aqueous reactions .
  • Synthetic Challenges : Compounds lacking directing groups (e.g., 3-(4,4,5,5-tetramethylborolan-2-yl)pyridine) require harsh conditions for functionalization, increasing side-product formation .

Biological Activity

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1375302-99-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22BNO3C_{18}H_{22}BNO_3 with a molecular weight of 311.18 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and potential applications in drug development.

Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities, particularly in enzyme inhibition and interaction with biomolecular targets. The specific biological mechanisms for this compound have not been extensively documented; however, related compounds suggest potential interactions with various enzymes and receptors.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities. For instance, similar dioxaborolane derivatives have shown inhibition against cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions (DDIs), raising concerns regarding safety profiles in therapeutic applications.

Compound IC50 (μM) Target Remarks
This compoundTBDCytochrome P450Potential DDI concerns
Related Dioxaborolane Derivative0.34CYP3A4Significant inhibition

Hepatitis C Virus Inhibition

A study focusing on non-nucleoside inhibitors of Hepatitis C virus (HCV) highlighted the importance of structural modifications in enhancing antiviral activity. While this compound was not directly tested in this context, its structural analogs demonstrated promising results against HCV by targeting the NS5B polymerase. The findings suggest that further exploration into this compound's antiviral potential could be warranted.

Safety Profile and Toxicology

The safety profile of this compound has not been thoroughly evaluated in clinical settings. However, preliminary hazard classifications indicate potential irritations upon contact and respiratory issues upon inhalation. Further toxicological assessments are necessary to establish a comprehensive safety profile.

Q & A

Basic Question

  • X-ray crystallography : Resolve the stereoelectronic environment using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Confirm regiochemistry via ¹H NMR (benzyloxy protons: δ 4.5–5.0 ppm; pyridine protons: δ 7.5–8.5 ppm) and ¹¹B NMR (δ 30–35 ppm for dioxaborolane) .
  • Mass spectrometry : ESI-HRMS validates molecular weight (C₁₈H₂₂BNO₃: [M+H]⁺ = 312.17) .

What safety protocols should be followed when handling this compound?

Basic Question

  • Storage : Keep in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles) and avoid ignition sources (P210 code) due to flammability .
  • Waste disposal : Neutralize with aqueous HCl before disposal (P302+P352 code) .

How can synthetic routes to this boronate ester be optimized for scalability?

Advanced Question

  • Direct borylation : Use Pd-catalyzed Miyaura borylation of 3-benzyloxy-5-bromopyridine with bis(pinacolato)diboron (1.2 eq) in THF at 80°C (yield: 85–90%) .
  • Protection/deprotection : Temporarily replace benzyloxy with TMS groups to reduce steric effects during coupling .

How should researchers interpret contradictory data on coupling efficiency with electron-deficient aryl halides?

Advanced Question
Contradictions arise from competing pathways:

  • Electron-deficient partners may undergo rapid oxidative addition but slow transmetallation.
  • Solution : Increase catalyst loading (5 mol% Pd) and use microwave-assisted heating (120°C, 10 min) to accelerate kinetics .

What purification techniques are effective for isolating this compound?

Basic Question

  • Column chromatography : Use hexane/ethyl acetate (8:1) for baseline separation of boronate esters from Pd residues .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline purity (>98%) .

How does the stability of this compound vary under different pH conditions?

Advanced Question
The dioxaborolane ring hydrolyzes in acidic (pH < 3) or strongly basic (pH > 12) conditions. Stability is optimal at pH 7–9 (aqueous DME), with a half-life >24 hours at 25°C .

What strategies enable functionalization of the pyridine ring post-cross-coupling?

Advanced Question

  • Debenzylation : Hydrogenolysis (H₂, Pd/C) removes the benzyloxy group, exposing a hydroxyl for further substitution .
  • Electrophilic substitution : Nitration or halogenation at the 2-position using directed ortho-metalation .

Are there alternative coupling partners beyond aryl halides for this boronate ester?

Advanced Question
Yes, it reacts with:

  • Triflates : Higher reactivity than bromides under Pd(OAc)₂ catalysis .
  • Iodonium salts : Enable room-temperature coupling with reduced catalyst loadings (2 mol%) .

Notes

  • References : Ensure all protocols comply with institutional safety guidelines.
  • Data Reproducibility : Cross-validate results using multiple characterization methods (e.g., XRD + NMR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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